![molecular formula C24H34N6OS2 B1226460 N'-(2,2-Dimethyl-5-morpholin-4-yl-1,4-dihydro-2H-3,7-dithia-6,9,11-triaza-benzo[c]fluoren-8-yl)-N,N-diet hyl-ethane-1,2-diamine](/img/structure/B1226460.png)
N'-(2,2-Dimethyl-5-morpholin-4-yl-1,4-dihydro-2H-3,7-dithia-6,9,11-triaza-benzo[c]fluoren-8-yl)-N,N-diet hyl-ethane-1,2-diamine
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Overview
Description
LSM-19637 is an organic heterobicyclic compound, an organonitrogen heterocyclic compound and an organosulfur heterocyclic compound.
Scientific Research Applications
Neurokinin-1 Receptor Antagonist
1-(5-[[(2R,3S)-2-([(1R)-1-[3,5-Bis(trifluoromethyl)phenyl]ethyl]oxy)-3-(4-fluorophenyl)morpholin-4-yl]methyl]-2H-1,2,3-triazol-4-yl)-N,N-dimethylmethanamine hydrochloride 3, a compound with structural similarities to the chemical , has been identified as a high affinity, orally active, human neurokinin-1 (h-NK1) receptor antagonist. This compound has shown effectiveness in pre-clinical tests relevant to clinical efficacy in emesis and depression (Harrison et al., 2001).
Organic Light-Emitting Diode Application
Homoleptic cyclometalated iridium(III) complexes with a similar structure have been studied for their phosphorescence properties. These complexes, incorporating elements like 2-(9,9-dimethyl-9H-fluoren-2-yl)pyridinato, demonstrated high quantum yields of phosphorescence and have applications in organic light-emitting diodes (OLEDs) (Tsuboyama et al., 2003).
Antioxidant Activities
Novel 1-(morpholine-4-yl-methyl)-3-alkyl(aryl)-4-[4-(dimethylamino)-benzylidenamino]-4,5-dihydro-1H-1,2,4-triazol-5-ones demonstrated significant antioxidant activity, particularly in metal chelating effects. The structural elements in these compounds are related to the chemical and highlight its potential in antioxidant applications (Kol et al., 2016).
Corrosion Inhibition
Compounds with similar structures have been utilized in corrosion inhibition studies on mild steel. For instance, cadmium(II) Schiff base complexes demonstrated the ability to protect mild steel surfaces from corrosion, suggesting potential applications in materials science and corrosion engineering (Das et al., 2017).
properties
Product Name |
N'-(2,2-Dimethyl-5-morpholin-4-yl-1,4-dihydro-2H-3,7-dithia-6,9,11-triaza-benzo[c]fluoren-8-yl)-N,N-diet hyl-ethane-1,2-diamine |
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Molecular Formula |
C24H34N6OS2 |
Molecular Weight |
486.7 g/mol |
IUPAC Name |
N-(4,4-dimethyl-8-morpholin-4-yl-5,11-dithia-9,14,16-triazatetracyclo[8.7.0.02,7.012,17]heptadeca-1(10),2(7),8,12(17),13,15-hexaen-13-yl)-N',N'-diethylethane-1,2-diamine |
InChI |
InChI=1S/C24H34N6OS2/c1-5-29(6-2)8-7-25-21-20-19(26-15-27-21)18-16-13-24(3,4)32-14-17(16)22(28-23(18)33-20)30-9-11-31-12-10-30/h15H,5-14H2,1-4H3,(H,25,26,27) |
InChI Key |
IXJCEFRSLCTOIL-UHFFFAOYSA-N |
SMILES |
CCN(CC)CCNC1=NC=NC2=C1SC3=C2C4=C(CSC(C4)(C)C)C(=N3)N5CCOCC5 |
Canonical SMILES |
CCN(CC)CCNC1=NC=NC2=C1SC3=C2C4=C(CSC(C4)(C)C)C(=N3)N5CCOCC5 |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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